trans-2-Hexacosenoic acid

Catalog No.
S631747
CAS No.
26444-07-5
M.F
C26H50O2
M. Wt
394.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Hexacosenoic acid

CAS Number

26444-07-5

Product Name

trans-2-Hexacosenoic acid

IUPAC Name

(E)-hexacos-2-enoic acid

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+

InChI Key

HMFPLNNQWZGXAH-OCOZRVBESA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Synonyms

1-hexacosenoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O

The exact mass of the compound trans-2-Hexacosenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

The biosynthesis of trans-2-hexacosenoic acid occurs through the fatty acid elongation cycle, a four-step enzymatic process localized in the endoplasmic reticulum [4] [5]. This cycle extends fatty acid chains beyond the C16 palmitic acid produced by fatty acid synthase, utilizing a coordinated series of reactions that add two-carbon units iteratively [6] [5].

The fatty acid elongation cycle consists of four distinct enzymatic reactions [4] [5]. The first step involves condensation, where a 3-ketoacyl-coenzyme A synthase catalyzes the Claisen condensation of malonyl-coenzyme A with the growing acyl chain [5]. This reaction represents the only irreversible step in the elongation cycle and serves as a critical regulatory point [5]. The second step involves reduction of the 3-ketoacyl-coenzyme A intermediate by a 3-ketoacyl-coenzyme A reductase, utilizing nicotinamide adenine dinucleotide phosphate as a cofactor [7] [8].

The third step encompasses dehydration, where a 3-hydroxyacyl-coenzyme A dehydratase removes water from the 3-hydroxyacyl-coenzyme A intermediate [5]. The final step involves a second reduction catalyzed by trans-2-enoyl-coenzyme A reductase, which converts the trans-2-enoyl-coenzyme A intermediate to the saturated acyl-coenzyme A product [3] [9]. This final reduction step is particularly relevant to trans-2-hexacosenoic acid metabolism, as trans-2-enoyl-coenzyme A reductase demonstrates substrate specificity for very long-chain trans-2-enoyl-coenzyme A intermediates [3] [9].

The elongation process exhibits sophisticated regulatory mechanisms that coordinate the activities of individual enzymes within the cycle [7] [8]. Research has demonstrated that the 3-ketoacyl-coenzyme A reductase enzyme regulates the first elongase enzyme through two distinct modes [7] [8]. In the first mode, the reductase induces conformational changes in the elongase to facilitate catalysis, while in the second mode, the conversion of 3-ketoacyl-coenzyme A to 3-hydroxyacyl-coenzyme A facilitates product release from the elongase-reductase complex [7] [8].

Role of ELOVL Enzymes in C26:1 Production

The Elongation of Very Long-Chain Fatty Acids family of enzymes represents the primary determinants of very long-chain fatty acid synthesis, with each family member exhibiting distinct substrate specificities and tissue distribution patterns [10] [11]. Among the seven mammalian Elongation of Very Long-Chain Fatty Acids enzymes, Elongation of Very Long-Chain Fatty Acids 1 serves as the principal enzyme responsible for the synthesis of C26:1 fatty acids, including trans-2-hexacosenoic acid [10] [11].

Table 2: ELOVL Enzymes and Their Substrate Specificity for C26:1 Production

ELOVL EnzymePrimary SubstratesRole in C26:1 ProductionTissue Distribution
ELOVL1C20:0, C22:0 (C24:0, C26:0)Primary enzyme for C26:0/C26:1 synthesisBrain, liver, skin, kidney
ELOVL2C18:3, C20:4, C20:5Minimal roleTestis, liver, brain
ELOVL3C18:0, C20:0, C22:0Limited roleBrown adipose tissue, liver, skin
ELOVL4C22:0-C28:0 (VLC-FA)Secondary role in elongationRetina, brain, testis, skin
ELOVL5C18:2, C18:3, C20:3, C20:4Minimal roleTestis, adrenal gland, brain
ELOVL6C12:0, C14:0, C16:0No direct roleLiver, adipose tissue, brain
ELOVL7C16:0-C20:0No direct roleProstate, skin

Elongation of Very Long-Chain Fatty Acids 1 exhibits high substrate specificity toward saturated C20-coenzyme A and monounsaturated C22-coenzyme A fatty acids, which are essential for the synthesis of C24 and C26 chain length fatty acids [11]. This enzyme represents the rate-limiting step in very long-chain fatty acid synthesis and demonstrates the ability to elongate fatty acids with C18 chain lengths to produce C26 chain length products [11]. The enzyme localizes primarily to highly myelinated regions of the central nervous system, along with lungs, skin, stomach, and kidneys [11].

Research utilizing Chinese hamster ovary cells expressing human Elongation of Very Long-Chain Fatty Acids 1 has demonstrated that this enzyme serves as the sole elongase capable of synthesizing C26 fatty acids [10]. When cells were incubated with deuterated C16:0 fatty acid substrates, only Elongation of Very Long-Chain Fatty Acids 1-expressing cells showed increased production of deuterated C26:0 fatty acids [10]. Other Elongation of Very Long-Chain Fatty Acids family members, including Elongation of Very Long-Chain Fatty Acids 2, 4, and 7, showed no significant differences in C26 fatty acid production compared to mock-transfected control cells [10].

The regulation of Elongation of Very Long-Chain Fatty Acids 1 activity occurs through multiple mechanisms, including transcriptional control by sterol regulatory element-binding proteins and post-translational modifications [12] [13]. Sterol regulatory element-binding protein-1c, a key transcription factor in fatty acid biosynthesis, activates the expression of genes encoding fatty acid elongation enzymes [12] [13]. This regulation links cellular lipid homeostasis to very long-chain fatty acid production, ensuring appropriate synthesis of membrane lipid components and signaling molecules [12] [13].

β-Oxidation Pathways and Metabolic Intermediates

The β-oxidation of trans-2-hexacosenoic acid follows the classical fatty acid oxidation pathway, with specific considerations for the pre-existing trans-2 double bond configuration [14] [15]. This catabolic process occurs primarily in mitochondria and represents a critical pathway for the breakdown of very long-chain fatty acids to generate acetyl-coenzyme A units and reducing equivalents [14] [15].

Table 3: Beta-Oxidation Pathway Intermediates for trans-2-Hexacosenoic Acid

StepSubstrateProductEnzymeCofactor
1. Activationtrans-2-Hexacosenoic acidtrans-2-Hexacosenoyl-CoAAcyl-CoA synthetase (ACSL1-6)ATP, CoA
2. First Dehydrogenationtrans-2-Hexacosenoyl-CoAtrans-2-Hexacosenoyl-CoA (unchanged)Not applicable (pre-existing double bond)None
3. Hydrationtrans-2-Hexacosenoyl-CoA3-Hydroxytetracosanoyl-CoAEnoyl-CoA hydrataseH2O
4. Second Dehydrogenation3-Hydroxytetracosanoyl-CoA3-Ketoteracosanoyl-CoA3-Hydroxyacyl-CoA dehydrogenaseNAD+
5. Thiolytic Cleavage3-Ketoteracosanoyl-CoATetracosanoyl-CoA + Acetyl-CoAThiolaseCoA

The initial activation step involves the formation of trans-2-hexacosenoyl-coenzyme A through the action of acyl-coenzyme A synthetases [3] [16]. Multiple acyl-coenzyme A synthetase isoforms, including Acyl-coenzyme A Synthetase Long-chain Family Members 1 through 6, demonstrate the ability to activate trans-2-hexacosenoic acid [3]. This activation reaction requires adenosine triphosphate and coenzyme A as cofactors and represents the energy-requiring step that commits the fatty acid to metabolic processing [3].

The β-oxidation pathway for trans-2-hexacosenoic acid differs from saturated fatty acid oxidation in that the first dehydrogenation step is bypassed due to the pre-existing trans-2 double bond [14] [15]. The trans-2-hexacosenoyl-coenzyme A intermediate directly enters the hydration step, where enoyl-coenzyme A hydratase adds water across the double bond to produce 3-hydroxytetracosanoyl-coenzyme A [14] [15]. This reaction proceeds with stereospecific addition of water, resulting in the L-configuration hydroxyl group at the C3 position [14] [15].

The subsequent dehydrogenation step involves 3-hydroxyacyl-coenzyme A dehydrogenase, which oxidizes the hydroxyl group to form 3-ketoteracosanoyl-coenzyme A [14] [15]. This reaction generates nicotinamide adenine dinucleotide as a reducing equivalent, contributing to the energy yield from fatty acid oxidation [14] [15]. The final thiolytic cleavage step utilizes thiolase to cleave the carbon-carbon bond between C2 and C3, releasing acetyl-coenzyme A and producing tetracosanoyl-coenzyme A [14] [15].

The resulting tetracosanoyl-coenzyme A product can undergo additional cycles of β-oxidation, with each cycle shortening the fatty acid chain by two carbon atoms [14] [15]. This iterative process continues until the entire fatty acid chain is converted to acetyl-coenzyme A units, which can then enter the citric acid cycle for further oxidation or serve as substrates for biosynthetic processes [14] [15].

Cross-Talk Between Sphingolipid and Fatty Acid Metabolism

The metabolic relationship between sphingolipid and fatty acid pathways involves complex bidirectional interactions, with trans-2-hexacosenoic acid serving as a critical intermediate in sphingolipid degradation pathways [3] [17]. This cross-talk represents a fundamental aspect of cellular lipid homeostasis, linking the catabolism of bioactive sphingolipids to fatty acid metabolism [3] [18].

Table 4: Sphingolipid-Fatty Acid Metabolic Cross-Talk Components

ComponentFunction in Cross-TalkMetabolic Outcome
Sphingosine-1-phosphate (S1P)Bioactive sphingolipid signaling moleculeCell survival/proliferation signaling
S1P Lyase (SPL/SGPL1)Cleaves S1P to fatty aldehyde + phosphoethanolamineInitiates sphingolipid catabolism
trans-2-HexadecenalFatty aldehyde intermediate from S1P degradationIntermediate requiring oxidation
ALDH3A2Oxidizes trans-2-hexadecenal to trans-2-hexadecenoic acidConversion to carboxylic acid form
trans-2-Hexadecenoic acidFatty acid intermediate in sphingolipid degradationSubstrate for further metabolism
TER (trans-2-enoyl-CoA reductase)Reduces trans-2-enoyl-CoA to saturated fatty acidIntegration with fatty acid elongation
Palmitoyl-CoAEnd product of sphingolipid degradation pathwaySubstrate for new sphingolipid synthesis
ELOVL1Elongates fatty acids for sphingolipid synthesisVLCFA production for sphingolipids

The sphingosine-1-phosphate degradation pathway represents a primary mechanism linking sphingolipid catabolism to fatty acid metabolism [3] [19]. Sphingosine-1-phosphate lyase catalyzes the irreversible cleavage of sphingosine-1-phosphate between C2 and C3, producing trans-2-hexadecenal and phosphoethanolamine [3] [19]. This reaction represents the first committed step in sphingolipid degradation and determines the flux of sphingolipid-derived carbons into fatty acid metabolic pathways [3].

The fatty aldehyde dehydrogenase Aldehyde Dehydrogenase 3 Family Member A2 catalyzes the oxidation of trans-2-hexadecenal to trans-2-hexadecenoic acid [3] [20]. This enzyme localizes to the endoplasmic reticulum and demonstrates specificity for long-chain aldehydes, including those derived from sphingolipid degradation [20]. Mutations in Aldehyde Dehydrogenase 3 Family Member A2 cause Sjögren-Larsson syndrome, highlighting the physiological importance of this metabolic connection [3] [20].

The trans-2-enoyl-coenzyme A reductase enzyme serves as a critical junction between sphingolipid degradation and fatty acid elongation pathways [3] [9]. This enzyme catalyzes both the final step in fatty acid elongation cycles and the reduction of trans-2-hexadecenoyl-coenzyme A derived from sphingolipid catabolism [3] [9]. Research has demonstrated that trans-2-enoyl-coenzyme A reductase functions as a trans-2-hexadecenoyl-coenzyme A reductase in the sphingosine-1-phosphate metabolic pathway, converting the trans-2-enoyl intermediate to palmitoyl-coenzyme A [3].

The integration of sphingolipid-derived fatty acids into cellular metabolism occurs through multiple mechanisms [17] [21]. Palmitoyl-coenzyme A generated from sphingolipid degradation can serve as a substrate for new sphingolipid synthesis through the de novo pathway, creating a recycling mechanism for sphingolipid components [17] [22]. Alternatively, this palmitoyl-coenzyme A can undergo elongation by Elongation of Very Long-Chain Fatty Acids enzymes to produce very long-chain fatty acids required for complex sphingolipid synthesis [17] [11].

Gas Chromatography-Mass Spectrometry Protocols

Gas chromatography-mass spectrometry represents the cornerstone analytical technique for trans-2-hexacosenoic acid analysis, offering exceptional resolution and reliable identification capabilities for this very long-chain fatty acid [1] [2] [3]. The fundamental approach involves thermal separation of molecular species followed by electron impact ionization and mass spectral detection, providing both quantitative and qualitative analytical information [4] [5].

Instrumental Configuration and Operating Parameters

Contemporary gas chromatographic analysis employs capillary columns with phenylmethylsilicone stationary phases, typically configured as 30-meter lengths with 0.25 millimeter internal diameters and 0.25 micrometer film thickness [2] [3]. The phenyl-substituted stationary phases provide enhanced thermal stability and improved separation characteristics for very long-chain fatty acids compared to conventional non-polar phases [6] [5].

Temperature programming protocols typically initiate at 90 degrees Celsius with a one-minute isothermal period, followed by controlled heating rates progressing through 120 degrees Celsius to 240 degrees Celsius at 6 degrees Celsius per minute, and concluding at 315 degrees Celsius with extended isothermal periods to ensure complete elution of trans-2-hexacosenoic acid derivatives [3] [5]. Helium carrier gas maintains constant flow rates of 1.0 milliliters per minute, optimizing chromatographic resolution while ensuring adequate mass transfer efficiency [2] [7].

Mass Spectrometric Detection Strategies

Electron impact ionization at 70 electron volts generates characteristic fragmentation patterns essential for structural confirmation of trans-2-hexacosenoic acid [3] [8]. The molecular ion peak at mass-to-charge ratio 394 (for underivatized acid) provides definitive molecular weight confirmation, while diagnostic fragment ions facilitate unambiguous identification [9] [8]. Key fragmentation pathways include loss of 31 mass units corresponding to methoxy groups in methylated derivatives, and series of fragments differing by 14 mass units representing sequential methylene group losses [8].

Quantitative Analysis Protocols

Quantitative determinations require internal standard protocols employing structurally similar fatty acids or stable isotope-labeled analogues [1] [10]. Standard addition methods compensate for matrix effects and extraction efficiency variations, while external calibration curves spanning three to four orders of magnitude enable accurate concentration determinations across physiologically relevant ranges [2] [11]. Quality control procedures incorporate blank analyses, duplicate measurements, and certified reference materials to ensure analytical reliability [1] [10].

Derivatization Strategies for Enhanced Chromatographic Resolution

Chemical derivatization transforms trans-2-hexacosenoic acid into volatile, thermally stable species suitable for gas chromatographic analysis while enhancing mass spectrometric fragmentation characteristics [12] [13] [14]. Multiple derivatization approaches provide complementary analytical information and accommodate diverse analytical requirements [15] [16] [6].

Fatty Acid Methyl Ester Formation

Methylation represents the most widely employed derivatization strategy, converting the carboxylic acid functionality to methyl esters through acid-catalyzed transesterification reactions [16] [17] [18]. Boron trifluoride-methanol reagents at 100 degrees Celsius for one hour provide quantitative conversion while minimizing thermal decomposition and double bond isomerization [10] [16]. Alternative methylation protocols utilizing methanolic hydrochloric acid or trimethyl sulfonium hydroxide offer rapid derivatization with reduced thermal stress [16] [18].

The resulting trans-2-hexacosenoic acid methyl ester exhibits enhanced volatility and chromatographic performance compared to the free acid, with characteristic mass spectral fragmentation patterns including molecular ion peaks at mass-to-charge ratio 408 and McLafferty rearrangement products [17] [6]. However, methylation provides limited structural information regarding double bond position and geometric configuration, necessitating complementary analytical approaches for complete characterization [6] [5].

Trimethylsilyl Derivatization Protocols

Trimethylsilyl derivatization employs silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide or N-methyl-N-(trimethylsilyl)trifluoroacetamide to form thermally stable derivatives [13] [15] [19]. Reaction conditions typically involve 70 degrees Celsius incubation for one hour, producing quantitative derivatization while preserving molecular integrity [15] [19]. Automated derivatization protocols utilizing robotic autosamplers enable high-throughput analysis with improved reproducibility compared to manual procedures [19] [20].

Trimethylsilyl derivatives generate distinctive mass spectral fragmentation patterns with characteristic ions at mass-to-charge ratios corresponding to trimethylsilyl group losses and rearrangement products [15] [8]. The enhanced thermal stability of these derivatives facilitates analysis of very long-chain fatty acids that might undergo decomposition during conventional methylation procedures [13] [15].

Specialized Derivatization Approaches

Advanced derivatization strategies target specific analytical objectives, including double bond localization and geometric isomer differentiation [12] [5]. The 4,4-dimethyloxazoline derivatization employs 2-amino-2-methyl-propanol reagents to form cyclic derivatives that undergo characteristic fragmentation at double bond positions [12] [5]. This approach enables definitive assignment of double bond location within the fatty acid chain, providing critical structural information for trans-2-hexacosenoic acid characterization [12].

Picolinyl ester formation offers enhanced mass spectrometric fragmentation characteristics, generating abundant diagnostic ions that facilitate structural elucidation [5]. These derivatives require specialized preparation procedures but provide exceptional analytical specificity for complex fatty acid mixtures [5]. Pentafluorobenzyl bromide derivatization enables negative ion chemical ionization mass spectrometry with enhanced sensitivity for trace-level determinations [1] [10].

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry provides unprecedented analytical capabilities for trans-2-hexacosenoic acid characterization, enabling accurate mass determinations, molecular formula confirmation, and structural elucidation through advanced fragmentation techniques [21] [22] [11].

Orbitrap Mass Spectrometry Platforms

Orbitrap mass analyzers deliver exceptional mass resolution exceeding 100,000 full width at half maximum at mass-to-charge ratio 200, with sub-2 parts per million mass accuracy enabling unambiguous molecular formula assignment [23] [22] [11]. These capabilities prove particularly valuable for trans-2-hexacosenoic acid analysis, where accurate mass determination differentiates closely related fatty acid species and confirms isotopic labeling patterns [22] [11].

Full-scan acquisition modes enable retrospective data analysis, facilitating identification of previously unrecognized metabolites and comprehensive fatty acid profiling [21] [23]. The high in-scan dynamic range accommodates simultaneous quantification of abundant and trace fatty acid species within single analytical runs [22] [11].

Time-of-Flight Mass Spectrometry Applications

Time-of-flight analyzers provide rapid scan speeds and moderate resolution suitable for high-throughput trans-2-hexacosenoic acid screening applications [24] [25]. Hybrid quadrupole-time-of-flight instruments combine precursor ion selection capabilities with high-resolution product ion analysis, enabling targeted fragmentation studies for structural characterization [26] [24].

The fast acquisition rates of time-of-flight systems facilitate coupling with rapid chromatographic separations, reducing analysis times while maintaining analytical specificity [24] [25]. These characteristics prove advantageous for large-scale metabolomic studies requiring analysis of numerous biological samples [21] [24].

Tandem Mass Spectrometry Protocols

High-resolution tandem mass spectrometry provides definitive structural characterization through controlled fragmentation of precursor ions [26] [24] [27]. Multiple reaction monitoring protocols enable sensitive and specific quantification of trans-2-hexacosenoic acid in complex biological matrices, with detection limits approaching nanogram per milliliter concentrations [26] [22].

Collision-induced dissociation generates characteristic fragmentation patterns that confirm molecular structure and differentiate geometric isomers [24] [27]. The combination of high-resolution precursor ion selection and accurate mass product ion analysis ensures analytical specificity even in the presence of interfering compounds [26] [24].

Data Processing and Interpretation Strategies

High-resolution mass spectrometric data requires sophisticated processing algorithms for accurate peak detection, mass calibration, and molecular formula assignment [23] [11]. Advanced software platforms integrate chromatographic and mass spectral information to enable automated identification and quantification of trans-2-hexacosenoic acid and related metabolites [21] [23].

Statistical analysis approaches account for technical and biological variability, enabling robust quantitative comparisons across sample groups [23] [11]. Quality control procedures incorporate mass calibration standards, blank analyses, and pooled quality control samples to ensure analytical reliability throughout extended analytical sequences [21] [23].

Stable Isotope Tracing Studies in Metabolic Research

Stable isotope tracing methodologies enable direct investigation of trans-2-hexacosenoic acid biosynthesis, metabolism, and physiological function through incorporation of non-radioactive isotopic labels [28] [29] [30]. These approaches provide unparalleled insights into fatty acid metabolic pathways while avoiding the safety and regulatory concerns associated with radioactive tracers [31] [32].

Carbon-13 Labeling Strategies

Uniformly carbon-13 labeled precursors enable comprehensive tracking of carbon atom incorporation into trans-2-hexacosenoic acid during biosynthetic processes [11] [29] [33]. Glucose, acetate, and palmitic acid tracers provide different entry points into fatty acid synthesis pathways, revealing distinct metabolic contributions to very long-chain fatty acid production [29] [33].

Position-specific carbon-13 labeling offers enhanced mechanistic insights, enabling determination of specific enzymatic steps and metabolic branch points [28] [29]. These approaches require synthetic preparation of specifically labeled precursors but provide definitive pathway assignments that inform understanding of trans-2-hexacosenoic acid biosynthetic regulation [28] [30].

Deuterium Labeling Applications

Deuterium incorporation studies investigate kinetic isotope effects and metabolic flux rates with minimal perturbation of normal physiological processes [28] [31] [34]. The small mass difference between hydrogen and deuterium preserves normal biochemical reactivity while enabling sensitive mass spectrometric detection of labeled species [31] [32].

Multiple deuterium labeling patterns reveal complex metabolic interactions, including substrate cycling and alternative pathway utilization [28] [34]. Advanced analytical protocols distinguish between direct incorporation and secondary labeling through metabolic interconversion processes [28] [31].

Flux Analysis Methodologies

Metabolic flux analysis integrates stable isotope labeling data with mathematical modeling to quantify pathway activities and metabolic rates [29] [35] [36]. These approaches require measurement of both labeled and unlabeled metabolite pools over defined time courses, enabling calculation of absolute flux rates through trans-2-hexacosenoic acid synthesis pathways [29] [33].

Steady-state and kinetic flux analysis protocols provide complementary information regarding metabolic regulation and dynamic responses to physiological perturbations [29] [36]. Advanced modeling approaches account for metabolite compartmentalization and transport processes that influence isotope labeling patterns [35] [36].

Analytical Considerations for Isotope Studies

Stable isotope analysis requires specialized analytical protocols that accurately determine isotopic enrichment while maintaining quantitative reliability [31] [32] [37]. High-resolution mass spectrometry provides optimal capabilities for isotope ratio measurements, enabling detection of small changes in labeling patterns that reflect metabolic perturbations [11] [31].

XLogP3

12.4

Wikipedia

Trans-2-hexacosenoic acid
2-hexacosenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 02-18-2024

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